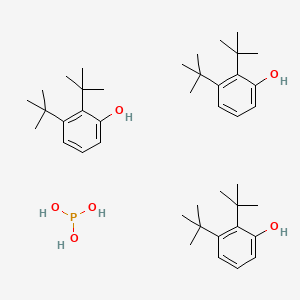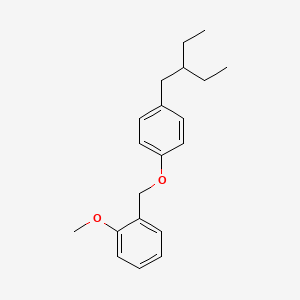
Ethyl 6-methyl-2,3-dioxoheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methyl-2,3-dioxoheptanoate is an organic compound with the molecular formula C10H16O4 It is a derivative of heptanoic acid, featuring both ethyl and methyl groups along with two oxo groups
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-2,3-dioxoheptanoate can be synthesized through several methods. One common approach involves the reaction of 6-methylheptanoic acid with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as esterification, purification, and distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Ethyl 6-methyl-2,3-dioxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or sulfuryl chloride (SO2Cl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Ethyl 6-methyl-2,3-dioxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which ethyl 6-methyl-2,3-dioxoheptanoate exerts its effects involves interactions with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The ethyl and methyl groups contribute to the compound’s hydrophobic properties, affecting its solubility and distribution within biological systems.
類似化合物との比較
Similar Compounds
- Ethyl 6-methyl-2,4-dioxoheptanoate
- Ethyl 6-methyl-2,3-dioxohexanoate
- Ethyl 6-methyl-2,3-dioxooctanoate
Uniqueness
Ethyl 6-methyl-2,3-dioxoheptanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
特性
CAS番号 |
118838-52-1 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
ethyl 6-methyl-2,3-dioxoheptanoate |
InChI |
InChI=1S/C10H16O4/c1-4-14-10(13)9(12)8(11)6-5-7(2)3/h7H,4-6H2,1-3H3 |
InChIキー |
SWSMTLXPKZNAQM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C(=O)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)



![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)





![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
